2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile
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Overview
Description
2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile is an organic compound characterized by a cyclopropane ring substituted with a 3-methylphenyl group and two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile can be achieved through several methods. One common approach involves the cyclopropanation of 3-methylstyrene with diethyl malonate, followed by the introduction of cyano groups. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the cyclopropanation reaction, and advanced purification techniques like distillation or chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration with a mixture of nitric and sulfuric acids, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(3-methylphenyl)cyclopropane-1,1-dicarboxylic acid.
Reduction: 2-(3-methylphenyl)cyclopropane-1,1-diamine.
Substitution: 2-(3-nitrophenyl)cyclopropane-1,1-dicarbonitrile or 2-(3-bromophenyl)cyclopropane-1,1-dicarbonitrile.
Scientific Research Applications
2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity. Pathways involving oxidative stress and enzyme inhibition have been proposed based on preliminary studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)cyclopropane-1,1-dicarbonitrile
- 2-(4-methoxyphenyl)cyclopropane-1,1-dicarbonitrile
- 2-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile
Uniqueness
2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile is unique due to the position of the methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs. The specific substitution pattern can affect the compound’s electronic properties and steric interactions, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C12H10N2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(3-methylphenyl)cyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C12H10N2/c1-9-3-2-4-10(5-9)11-6-12(11,7-13)8-14/h2-5,11H,6H2,1H3 |
InChI Key |
KTXADGROOVJEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC2(C#N)C#N |
Origin of Product |
United States |
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